molecular formula C15H13FO2 B13407798 5-Fluoro-alpha-methyl-3-biphenylacetic acid CAS No. 75852-60-7

5-Fluoro-alpha-methyl-3-biphenylacetic acid

Cat. No.: B13407798
CAS No.: 75852-60-7
M. Wt: 244.26 g/mol
InChI Key: XWGXYBHCFSEUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-alpha-methyl-3-biphenylacetic acid (CAS 75852-60-7) is a fluorinated biphenylacetic acid derivative characterized by a fluorine atom at the 5-position of the biphenyl ring and an alpha-methyl group on the acetic acid moiety. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability due to the alpha-methyl group and altered electronic characteristics from the fluorine substituent. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic profiles and target binding affinity, particularly in anti-inflammatory or analgesic drug development .

Properties

CAS No.

75852-60-7

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-(3-fluoro-5-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-13(9-14(16)8-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

XWGXYBHCFSEUGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-Fluoro-alpha-methyl-3-biphenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for research and industrial applications.

Chemical Reactions Analysis

Fluorination

A key step in constructing fluorinated aromatic compounds involves the introduction of a fluorine atom. For similar bicyclic systems, fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a strong base (e.g., lithium hexamethyldisilazide [LHMDS]). This reaction typically occurs under cryogenic conditions (e.g., −15°C to 0°C) in tetrahydrofuran (THF) to control regioselectivity .

Deprotection and Cyclization

Following fluorination, protecting groups (e.g., tert-butyldimethylsilyl [TBDMS] ethers) are removed via acid hydrolysis (e.g., trifluoroacetic acid [TFA]). Subsequent cyclization may involve reagents like potassium hexamethyldisilazide (KHMDS) to form bicyclic cores, depending on the target structure .

Amine Formation

Amine derivatives are often prepared using diphenylphosphoryl azide (DPPA) to mediate Curtius rearrangements. This involves:

  • Acid azide formation : Reaction of carboxylic acids with DPPA and triethylamine.

  • Curtius rearrangement : Thermally induced decomposition of the acid azide to form isocyanates.

  • Hydrolysis : Conversion of isocyanates to amines using basic aqueous conditions .

Key Reactions and Conditions

Reaction Type Reagents Conditions Outcome
FluorinationN-fluorobenzenesulfonimide (NFSI)LHMDS, THF, −15°C to 0°CIntroduces fluorine at specific position
DeprotectionTrifluoroacetic acid (TFA)Room temperature, 6 hoursRemoves TBDMS protecting groups
CyclizationKHMDSTHF, −15°C to −5°CForms bicyclic core via intramolecular attack
Curtius RearrangementDiphenylphosphoryl azide (DPPA)Toluene, reflux (5 hours)Generates isocyanate intermediate
Hydrolysis6 N HCl, 1,4-dioxane60°C, 2.5 hoursConverts isocyanate to amine

Analytical Methods

While no direct data exists for this compound, MALDI-TOF mass spectrometry is a validated method for detecting related metabolites (e.g., prostaglandins). Derivatization with Girard’s T reagent enhances ionization efficiency, enabling quantification of similar acidic compounds in biological matrices .

Research Considerations

  • Regioselectivity : Fluorination must be tightly controlled to achieve the desired substitution pattern (e.g., 5-fluoro position).

  • Scalability : The use of LHMDS and NFSI suggests sensitivity to reaction scale, requiring precise temperature control .

  • Stability : Fluorinated derivatives may exhibit enhanced stability due to the electronegative fluorine atom, though this must be experimentally verified.

Scientific Research Applications

5-Fluoro-alpha-methyl-3-biphenylacetic acid is a flurbiprofen analog with anticancer properties . The compound and other similar analogs are the focus of U.S. Patent 8,575,170, which describes their use in treating cancer .

Flurbiprofen Analogs and Cancer Treatment

  • Mechanism of Action The flurbiprofen analogs inhibit cancer cells . The patent discusses the mechanisms by which these compounds inhibit cell survival and growth, noting that they have approximately 100 to 1,000 times greater anticancer activity than flurbiprofen itself .
  • Types of Cancer These compounds are effective against a wide variety of cancer cells, including those associated with non-small and small-cell lung carcinomas, head and neck cancer cell lines, pancreatic cancer cell lines, a colon cancer line, and brain cancer cell lines .
  • Administration The flurbiprofen analog can be administered through various methods, including orally, intraperitoneally, intravenously, subcutaneously, by inhalation, transdermally, or via trans-mucosal delivery . The compound may be administered daily at a dose between 1 to 25 mg/kg body weight over at least five weeks .
  • Combination Therapy The method may include administering a second cancer therapy regimen, such as radiotherapy or other chemotherapeutic compounds, to the patient . Administering the flurbiprofen analog compound may be effective in potentiating the effect of the second cancer therapy regimen .

Preclinical Studies

  • Cell Viability Experiments on cell survival of 14 pancreatic cancer cell lines following treatment with N—[(S)-2-Fluoro-α-methyl-4-biphenylacetyl]-[L-(4-phenylphenyl)alanine]-N′-(2,2 are shown .
  • Colon Cancer Cells The loss in cell viability in HT-29 colon cancer cells, in response to increasing concentrations of GH 502 (GCBH 118) is shown .
  • Brain Tumor Cells The effect of various treatments, including increasing concentrations of GH501 (GCBH 110) on U251 malignant glioma cells and BTIC EF12 brain tumor-initiating stem cells is shown .
  • GSM Activity The γ-secretase modulator (GSM) activity of compound 5 was tested on human embryonic kidney (HEK) 293 cells stably overexpressing ”Swedish mutant” APP (HEK/sw), a well-established cell culture model to assess GSM activity .

Considerations for Alzheimer's Disease

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The biphenyl structure allows for interactions with hydrophobic regions of proteins, influencing their function and stability.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents Key Features References
5-Fluoro-alpha-methyl-3-biphenylacetic acid 5-fluoro, alpha-methyl, biphenyl core Enhanced metabolic stability; balanced lipophilicity
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-fluoro, methylsulfanyl-benzofuran core Increased lipophilicity; potential sulfur-mediated reactivity
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid (CAS 1706452-86-9) 2-fluoro, 5-methyl, 3-trifluoromethyl on phenyl ring Strong electron-withdrawing trifluoromethyl group; higher acidity
3-Fluoro-5-(trifluoromethyl)phenylacetic acid 3-fluoro, 5-trifluoromethyl on phenyl ring Enhanced acidity; potential for improved membrane permeability
2-(2,4-difluoro-3-[[5-(3-fluorophenyl)-2-methylphenyl]methylaminophenoxy] acetic acid (Compound I(a)) Difluoro, methylaminophenoxy, 3-fluorophenyl groups Complex substitution pattern; potential for multi-target interactions

Physicochemical and Functional Implications

  • The trifluoromethyl group in 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid introduces strong electron-withdrawing effects, lowering pKa and increasing acidity, which may enhance solubility in basic environments .
  • Metabolic Stability: The alpha-methyl group in this compound is a well-documented strategy to reduce oxidative metabolism, extending half-life compared to non-methylated analogs .
  • In contrast, difluoro substituents in Compound I(a) () may alter conformational flexibility and target selectivity .

Biological Activity

5-Fluoro-alpha-methyl-3-biphenylacetic acid (CAS No. 75852-60-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

  • Molecular Formula : C15H13FO2
  • Molecular Weight : 244.26 g/mol
  • IUPAC Name : 5-Fluoro-2-(1,1-diphenyl)acetic acid

This compound exhibits its biological activity primarily through modulation of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process, and their inhibition can lead to anti-inflammatory effects. The compound has been studied for its ability to act as a γ-secretase modulator (GSM), which is relevant in Alzheimer's disease research due to its role in amyloid-beta peptide production.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound across various cell lines. The results indicate a variable cytotoxic profile depending on the cell type:

Cell LineIC50 (µM)Observations
Human Melanoma A375>100No significant cytotoxicity
Human Colon Cancer HCT116>100No significant cytotoxicity
Human Glioblastoma LN229>100No significant cytotoxicity
Rat Glioma C6>100No significant cytotoxicity
Human Glioblastoma U25150Slightly toxic effect noted
Mouse Melanoma B1670Slightly toxic effect noted

These findings suggest that while the compound exhibits low toxicity in many cancer cell lines, it may have slightly increased toxicity in specific glioblastoma and melanoma cell lines at higher concentrations .

Therapeutic Potential

The compound's role as a GSM has been highlighted in studies exploring its effect on amyloid-beta levels. In HEK293 cells expressing the Swedish mutant APP, this compound demonstrated a dose-dependent decrease in pathogenic Aβ42 species, indicating its potential utility in Alzheimer's disease treatment .

Case Studies and Research Findings

  • Alzheimer’s Disease Research : A study evaluated the compound's efficacy as a GSM compared to flurbiprofen. Results showed that while it reduced Aβ42 levels, it was less potent than established GSMs, suggesting a need for further optimization to enhance its therapeutic profile .
  • Inflammation Models : In animal models of inflammation, derivatives of this compound have shown promise in reducing symptoms associated with inflammatory responses, supporting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.